Ethane, 1,1-di-o-tolyl-, also known as 1,1-di-o-tolylethane, is an organic compound with the molecular formula and a molecular weight of approximately 210.3141 g/mol. It is classified as an aryl ethane, which is a type of hydrocarbon featuring aromatic groups attached to an ethane backbone. The compound is identified by its CAS Registry Number 33268-48-3 and has various applications in scientific research and industrial processes.
The synthesis of Ethane, 1,1-di-o-tolyl- can be achieved through several methods. One common approach involves the reaction of o-tolyl lithium with alkyl halides, leading to the formation of the desired compound. The following technical details outline a general synthetic pathway:
This method highlights the importance of controlling reaction conditions to optimize yield and purity.
The molecular structure of Ethane, 1,1-di-o-tolyl- consists of two o-tolyl groups attached to a central ethane unit. The structural representation can be described by the following characteristics:
InChI=1S/C16H18/c1-12-8-4-6-10-15(12)14(3)16-11-7-5-9-13(16)2/h4-11,14H,1-3H3
QODLNWFFLYSPEP-UHFFFAOYSA-N
The compound exhibits a symmetrical structure due to the arrangement of the two aromatic rings around the central ethane moiety, which influences its chemical behavior and interactions.
Ethane, 1,1-di-o-tolyl- can participate in various chemical reactions typical for aryl alkanes. Notable reactions include:
These reactions showcase its versatility in organic synthesis and potential for further functionalization.
The mechanism of action for Ethane, 1,1-di-o-tolyl- primarily revolves around its interactions in electrophilic aromatic substitution reactions. The process can be summarized as follows:
This mechanism is crucial for understanding how Ethane, 1,1-di-o-tolyl- can be modified for various applications in synthetic chemistry.
Ethane, 1,1-di-o-tolyl- exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 210.3141 g/mol |
CAS Number | 33268-48-3 |
These properties are essential for understanding how Ethane, 1,1-di-o-tolyl- behaves under different conditions.
Ethane, 1,1-di-o-tolyl- finds utility in various scientific fields:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1